4-(3-Formylphenyl)phenol

Overview

Description

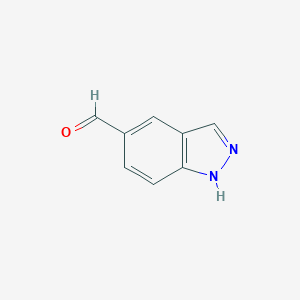

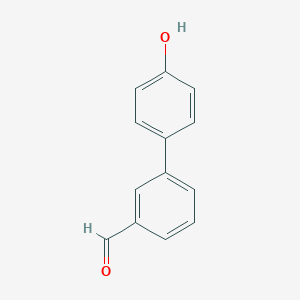

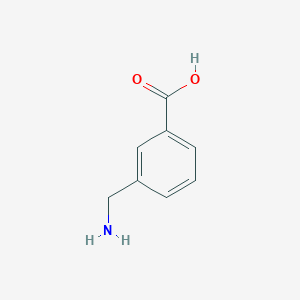

4-(3-Formylphenyl)phenol is a versatile chemical compound that has garnered attention due to its potential biological activities and applications in various fields. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a phenol group. Its unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

4-(3-Formylphenyl)phenol, similar to other phenolic compounds, is known to interact with a variety of targets. Phenolic compounds are known to interact with enzymes, acting as stabilizers and inhibitors .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, including direct binding or modulation of enzymatic activity . The specific interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Phenolic compounds are produced under various biotic and abiotic stresses and play key roles in regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc . They are mainly biosynthesized by the shikimic acid pathway in advanced plants . .

Pharmacokinetics

Phenolic compounds are known to have varying degrees of bioavailability, influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also interact with cellular signaling pathways and modulate gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water may affect its distribution in the environment . Additionally, factors such as pH, temperature, and the presence of other substances can influence its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves the nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, and the oxidation of benzene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Formylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are valuable due to their redox properties.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive for halogenation, nitration, sulfonation, and Friedel–Crafts reactions.

Reduction: Phenols can be reduced to hydroquinones by reagents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2).

Common Reagents and Conditions:

Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.

Electrophilic Aromatic Substitution: Typical reagents include halogens, nitrating agents, sulfonating agents, and alkylating agents.

Reduction: Sodium borohydride and tin(II) chloride are frequently used for the reduction of phenols.

Major Products:

Oxidation: Quinones

Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols

Reduction: Hydroquinones

Scientific Research Applications

4-(3-Formylphenyl)phenol has diverse applications in scientific research, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.

Materials Science: It is utilized in the study of materials with specific properties, such as polymers and resins.

Cell Biology: Research has explored its role in cell signaling pathways and gene expression.

Comparison with Similar Compounds

- 3-Formylphenylboronic Acid

- 4-Formylphenylboronic Acid

- Phenol

- Hydroquinone

Comparison: 4-(3-Formylphenyl)phenol is unique due to the presence of both a formyl group and a phenol group, which imparts distinct chemical reactivity and biological activity. Compared to 3-formylphenylboronic acid and 4-formylphenylboronic acid, this compound has a different substitution pattern, affecting its reactivity and applications .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJMZKYZSGGGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374728 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283147-95-5 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 283147-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminopyrazolo[1,5-a]pyrimidine](/img/structure/B112336.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)